![molecular formula C15H11N3O3S2 B2366656 N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide CAS No. 942002-51-9](/img/structure/B2366656.png)
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide
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Overview
Description
Benzothiazole is a heterocyclic compound, which is a part of many pharmaceuticals and useful synthetic compounds . The compound you mentioned seems to be a derivative of benzothiazole, with additional functional groups attached to it.
Synthesis Analysis
The synthesis of benzothiazole derivatives often involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .Molecular Structure Analysis
The molecular structure of benzothiazole derivatives can be analyzed using techniques like IR spectroscopy, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Benzothiazole derivatives can undergo a variety of chemical reactions, depending on the functional groups present in the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives can be determined using various analytical techniques. These properties include molecular weight, melting point, boiling point, solubility, and stability .Scientific Research Applications
- The thiazole ring structure has been associated with analgesic and anti-inflammatory properties. While direct research on this compound is scarce, similar thiazole derivatives have demonstrated these effects .
- Thiazoles have shown promise as antimicrobial and antifungal agents. Although not specifically studied for this compound, related thiazole derivatives exhibit such properties .
- Thiazoles have been investigated for neuroprotective effects. Although not studied for this compound, its structural features suggest potential neuroprotection .
Analgesic and Anti-Inflammatory Effects
Antimicrobial and Antifungal Activity
Neuroprotective Properties
Mechanism of Action
Target of Action
The compound N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide, also known as N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide, is a derivative of thiazole . Thiazole derivatives have been found to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . .
Mode of Action
Thiazole derivatives have been found to interact with various targets to exert their biological effects . For instance, some thiazole derivatives have been found to inhibit COX-1, an enzyme involved in inflammation .
Biochemical Pathways
For instance, some thiazole derivatives have been found to inhibit the aggregation of beta-amyloid 1–42 (Aβ42), a peptide involved in Alzheimer’s disease .
Pharmacokinetics
The solubility of thiazole derivatives in water, alcohol, and ether may influence their bioavailability.
Result of Action
Thiazole derivatives have been found to exert various biological effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The solubility of thiazole derivatives in various solvents may influence their action in different environments.
Safety and Hazards
Future Directions
The future research on benzothiazole derivatives is likely to focus on exploring their potential applications in medicine, particularly as anti-tubercular and anti-inflammatory agents . Additionally, research may also focus on improving their synthesis methods and understanding their mechanisms of action.
properties
IUPAC Name |
N-(4-methylsulfanyl-1,3-benzothiazol-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O3S2/c1-22-11-3-2-4-12-13(11)16-15(23-12)17-14(19)9-5-7-10(8-6-9)18(20)21/h2-8H,1H3,(H,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBLPJROEHOFSM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(methylthio)benzo[d]thiazol-2-yl)-4-nitrobenzamide |
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